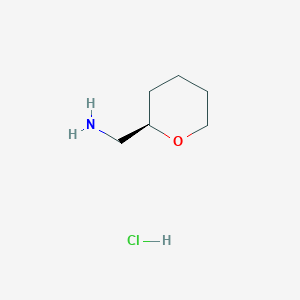

(R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride

CAS No.: 885331-26-0

Cat. No.: VC2720862

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885331-26-0 |

|---|---|

| Molecular Formula | C6H14ClNO |

| Molecular Weight | 151.63 g/mol |

| IUPAC Name | [(2R)-oxan-2-yl]methanamine;hydrochloride |

| Standard InChI | InChI=1S/C6H13NO.ClH/c7-5-6-3-1-2-4-8-6;/h6H,1-5,7H2;1H/t6-;/m1./s1 |

| Standard InChI Key | NGHRATGQJXKQIQ-FYZOBXCZSA-N |

| Isomeric SMILES | C1CCO[C@H](C1)CN.Cl |

| SMILES | C1CCOC(C1)CN.Cl |

| Canonical SMILES | C1CCOC(C1)CN.Cl |

Introduction

Fundamental Properties and Structure

Chemical Identity and Classification

(R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride is an organic compound belonging to the class of amines. It is a derivative of methanamine, where hydrogen atoms are replaced by a tetrahydro-2H-pyran-2-yl group, with the amine functionality existing as a hydrochloride salt. The compound features a chiral center at the 2-position of the tetrahydropyran ring, with the R configuration determining its three-dimensional structure.

Physical and Chemical Properties

The compound is characterized by several key physical and chemical properties that define its behavior in various applications. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride

Structural Features and Stereochemistry

The compound contains a six-membered tetrahydropyran ring with an oxygen atom at position 1 and a methylamine group attached at the 2-position. The stereogenic center at C-2 has the R configuration, which is crucial for its biological activity and chemical reactivity. This specific stereochemistry distinguishes it from its enantiomer, (S)-(tetrahydro-2H-pyran-2-yl)methanamine, which has different chemical and biological properties .

Synthesis and Chemical Reactions

Synthetic Methodologies

The synthesis of (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride typically employs reductive amination as a key step. This process involves the reaction of tetrahydro-2H-pyran-2-carbaldehyde with methanamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is generally conducted in polar organic solvents like methanol or ethanol at room temperature, followed by treatment with hydrogen chloride to form the salt.

An alternative synthetic approach can be found in more specialized literature, where stereoselective methods may be employed to ensure the correct configuration at the chiral center. These methods often utilize chiral catalysts or starting materials to control the stereochemical outcome of the reaction .

Chemical Reactivity

As an amine hydrochloride, this compound exhibits reactivity characteristic of primary amines, though modified by the salt formation. Some key reaction types include:

-

Nucleophilic substitution reactions where the free amine (after neutralization) acts as a nucleophile

-

Acylation reactions to form amides

-

Reductive amination with carbonyl compounds

-

Conversion to other functional groups through various transformations

The presence of the tetrahydropyran ring also influences reactivity patterns, particularly in stereochemical outcomes of subsequent reactions.

Applications in Research and Industry

Pharmaceutical Research Applications

(R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride serves as an important building block in pharmaceutical research. Its chiral structure makes it valuable for the synthesis of complex organic molecules used in drug development. The compound's well-defined stereochemistry allows researchers to create molecules with precise three-dimensional arrangements, which is crucial for designing compounds that interact effectively with biological targets.

Catalysis Applications

The compound has demonstrated utility in various catalytic processes. Its amine functionality, when deprotonated, can participate in base-catalyzed reactions, while its chiral center can influence stereoselectivity in asymmetric transformations. This dual functionality makes it valuable in both academic research and industrial applications where stereocontrol is important.

Biological Activity and Mechanism of Action

Research suggests that (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride may exhibit neuroprotective effects through modulation of neurotransmitter systems or protection of neuronal cells from oxidative stress. The compound's interaction with specific molecular targets within biological systems allows it to influence various biochemical pathways, though detailed mechanisms remain under investigation.

Comparative Analysis

Comparison with (S)-Enantiomer

The (R)-enantiomer differs from its (S)-counterpart primarily in its three-dimensional arrangement, which can significantly impact its biological activity and chemical behavior. The (S)-enantiomer (PubChem CID 38989155) has the same molecular formula (C₆H₁₃NO) for the free base form but exhibits different chemical and biological properties due to its opposite stereochemistry .

Structure-Activity Relationships

The specific arrangement of atoms in (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride contributes to its unique interaction profile with biological targets. The tetrahydropyran ring provides a rigid scaffold that positions the amine functionality in a specific orientation, which can be crucial for molecular recognition events. The R configuration at the chiral center further refines this positioning, potentially leading to selective interactions with proteins, enzymes, or receptors.

Related Compounds in Research

Several structurally related compounds have been investigated for similar applications, including various tetrahydrofuran derivatives with amine substituents. For example, compounds such as (2R*,3S*)-N-methyl-2-phenyltetrahydrofuran-3-amine demonstrate the widespread interest in heterocyclic amines for pharmaceutical applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume